![molecular formula C13H14BrNO3 B14397891 Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate CAS No. 88715-16-6](/img/structure/B14397891.png)
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromine atom, a prop-2-yn-1-yloxy group, and a carbamate group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate typically involves the following steps:
Carbamate Formation: Finally, the prop-2-yn-1-yloxy derivative is treated with isopropyl chloroformate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Potassium Carbonate: Used as a base in alkylation reactions.
Isopropyl Chloroformate: Used for carbamate formation.
Major Products Formed
Substituted Derivatives: Formed from substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-yn-1-yloxy group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl {3-chloro-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate: Similar structure but with a chlorine atom instead of bromine.
Propan-2-yl {3-fluoro-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro and fluoro analogs .
Propriétés
Numéro CAS |
88715-16-6 |
|---|---|
Formule moléculaire |
C13H14BrNO3 |
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
propan-2-yl N-(3-bromo-4-prop-2-ynoxyphenyl)carbamate |
InChI |
InChI=1S/C13H14BrNO3/c1-4-7-17-12-6-5-10(8-11(12)14)15-13(16)18-9(2)3/h1,5-6,8-9H,7H2,2-3H3,(H,15,16) |
Clé InChI |
BKXNSXCZMIYTTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=C(C=C1)OCC#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


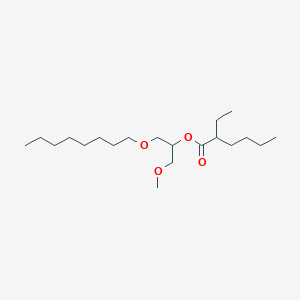
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
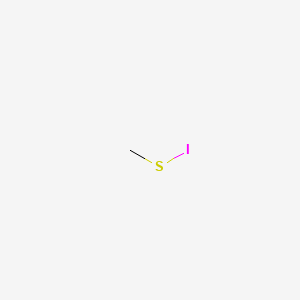
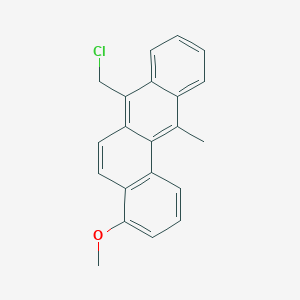
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
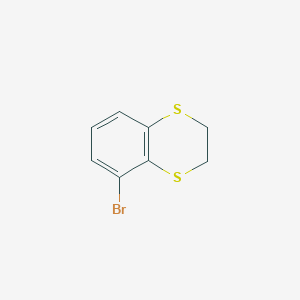
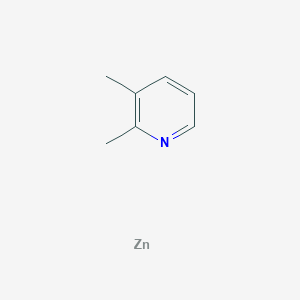
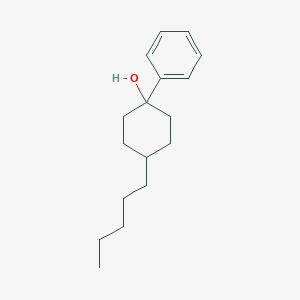

![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
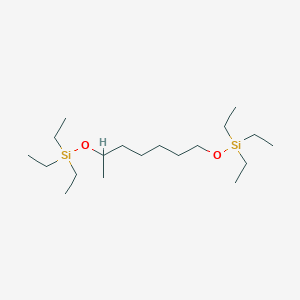
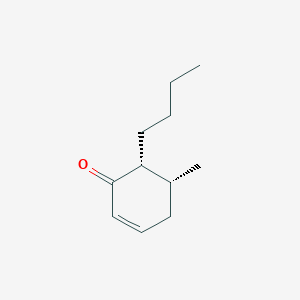
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)

